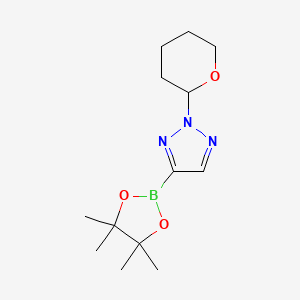
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole (IMPO) is a heterocyclic compound that has been studied for its potential medicinal applications. It is a compound of interest to scientists due to its ability to interact with various biological systems, including the human body.
Mecanismo De Acción
The mechanism of action of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is not yet fully understood. However, it is believed to interact with various biological systems, including the human body, by binding to certain receptors and enzymes. For example, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. Additionally, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, it has been shown to reduce the production of certain inflammatory compounds, such as prostaglandins, and to reduce the activity of certain enzymes, such as COX-2. Furthermore, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been shown to have neuroprotective effects, and to be effective in the treatment of certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Additionally, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is a relatively stable compound and can be stored for extended periods of time without significant degradation. Furthermore, it has been shown to be effective in a variety of biological systems and can be used to study the mechanisms of action of various drugs.
However, there are also some limitations to the use of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole in laboratory experiments. For example, it is not currently approved for use in humans, and its use in laboratory experiments may be limited by regulatory restrictions. Additionally, it is not known if 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has any toxic effects, and caution should be exercised when using it in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research into the medicinal applications of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole. First, further research is needed to better understand its mechanism of action and determine its potential therapeutic uses. Additionally, further research is needed to determine the optimal dosage and administration of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole for various medical conditions. Furthermore, further research is needed to determine the safety and toxicity of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole in humans. Finally, further research is needed to develop new synthesis methods for 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole, as well as to explore its potential use as an antifungal and antibacterial agent.
Métodos De Síntesis
The synthesis of 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole is a multi-step process that involves the use of a variety of reagents. The first step involves the use of a 1,3-dicarboxylic acid, such as maleic acid, and an alkyl halide, such as ethyl iodide, to form a 1,3-dicarboxylic anhydride. This is then reacted with a 1-methyl-1H-pyrazol-4-yl halide, such as 4-methyl-1-iodopyridazin-3-ium chloride, to form the desired product.
Aplicaciones Científicas De Investigación
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been studied for its potential medicinal applications. It has been shown to be effective in the treatment of cancer, inflammation, and various neurological disorders. It has also been studied as a potential drug for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole has been studied for its potential as an antifungal agent and its ability to inhibit the growth of certain bacteria.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole' involves the reaction of 1-methyl-1H-pyrazol-4-amine with ethyl glyoxylate to form 2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole. This intermediate is then reacted with iodomethane to form the final product.", "Starting Materials": [ "1-methyl-1H-pyrazol-4-amine", "ethyl glyoxylate", "iodomethane" ], "Reaction": [ "Step 1: Reaction of 1-methyl-1H-pyrazol-4-amine with ethyl glyoxylate in the presence of a base such as sodium hydride or potassium carbonate to form 2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole.", "Step 2: Reaction of the intermediate from step 1 with iodomethane in the presence of a base such as potassium carbonate or cesium carbonate to form the final product, 5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole." ] } | |
Número CAS |
2649073-80-1 |
Nombre del producto |
5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole |
Fórmula molecular |
C8H10IN3O |
Peso molecular |
291.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



